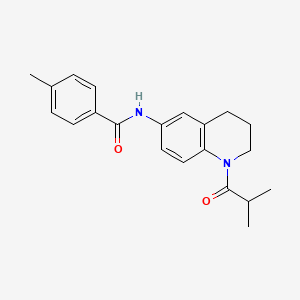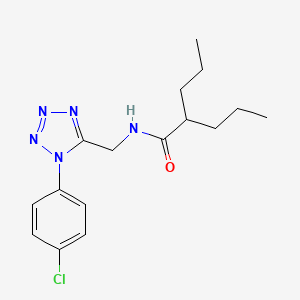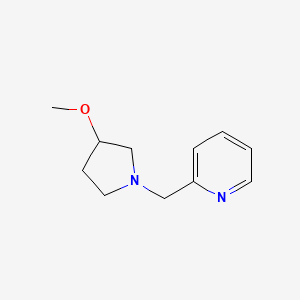![molecular formula C16H20ClN3O2S B2820148 4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1215682-63-5](/img/structure/B2820148.png)
4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C8H10N2O2S·HCl and a molecular weight of 234.71 . It is a solid at room temperature .
Synthesis Analysis
There is a patented process for producing 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . The process involves reacting 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with an alkali metal nitrite in the presence of a reducing agent in an aqueous solution of an acidic compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2S.ClH/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12;/h2-4H2,1H3,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . . The melting point is 201 degrees Celsius .Applications De Recherche Scientifique
Chemical Synthesis
This compound is used as a reagent in the synthesis of N-(2-acylaminoaryl or 2-acylamino heteroaryl methyl) thiazole-2-carboxamides . These derivatives are important in the field of medicinal chemistry.
Anti-thrombotic Drugs
The compound is used in the development of anti-thrombotic drugs . Thrombosis, the formation of blood clots inside blood vessels, is a significant cause of heart attacks and strokes. Anti-thrombotic drugs prevent the formation of these clots, reducing the risk of such events.
Factor Xa Inhibitors
It is also used as a reagent in the synthesis of diamide derivatives, which are Factor Xa inhibitors . Factor Xa is a crucial enzyme in the blood clotting process, and its inhibition can prevent thrombosis.
Complement Pathway Inhibitors
Research has shown potential for this compound in the development of low-molecular weight inhibitors of the alternative complement pathway . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.
High-throughput Screening
The compound has been used in high-throughput screening (HTS) efforts to identify new inhibitors . HTS is a method used in drug discovery to identify active compounds, antibodies, or genes which modulate a particular biomolecular pathway.
Optimization of Drug Candidates
The compound has been used in the optimization of drug candidates . This involves modifying the structure of a compound to improve its efficacy, reduce side effects, and improve its pharmacokinetic properties.
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in the synthesis ofN-(2-acylaminoaryl or 2-acylaminoheteroarylmethyl)thiazole-2-carboxamides . These compounds are known to have antithrombotic properties , suggesting that the compound may target proteins involved in blood coagulation.
Mode of Action
It’s known that similar compounds can act asFactor Xa inhibitors . Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibition prevents the formation of thrombin, a key player in blood clot formation. This suggests that the compound might interact with its targets, inhibiting their function and leading to an antithrombotic effect.
Safety and Hazards
Propriétés
IUPAC Name |
4-ethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S.ClH/c1-3-21-12-6-4-11(5-7-12)15(20)18-16-17-13-8-9-19(2)10-14(13)22-16;/h4-7H,3,8-10H2,1-2H3,(H,17,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGMXLWCVZRACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid](/img/structure/B2820065.png)



![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2820073.png)
![2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2820075.png)



![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2820081.png)
![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2820082.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2820085.png)

